2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-fluorophenyl)-3-cyano-5,6-dihydro-4H-pyran. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include various substituted chromenes, quinones, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the modulation of acetylation status of histones and non-histone proteins, leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also exhibits HDAC inhibitory activity and is studied for its anticancer properties.
2-amino-4-fluorophenol: A simpler analog that is used as a building block in the synthesis of more complex molecules.
Uniqueness
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile is unique due to its specific structural features, such as the chromene core and the presence of both amino and fluorophenyl groups. These features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C18H17FN2O2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-6,6-dimethyl-5-oxo-7,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H17FN2O2/c1-18(2)8-7-13-15(16(18)22)14(12(9-20)17(21)23-13)10-3-5-11(19)6-4-10/h3-6,14H,7-8,21H2,1-2H3 |
InChI Key |
VBNWVEKHUBEMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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